molecular formula C17H12S B12652671 Methylnaphthobenzothiophene CAS No. 67526-85-6

Methylnaphthobenzothiophene

Cat. No.: B12652671
CAS No.: 67526-85-6
M. Wt: 248.3 g/mol
InChI Key: UHSBBMHBNJJZMP-UHFFFAOYSA-N
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Description

Methylnaphthobenzothiophene is an aromatic organic compound that belongs to the class of benzothiophenes These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylnaphthobenzothiophene can be synthesized through several methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates. This method allows for the formation of diverse multisubstituted benzothiophene derivatives . The Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is also used to produce thiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific application of the compound. The use of metal catalysts, such as palladium complexes, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methylnaphthobenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a wide range of functionalized benzothiophene derivatives .

Scientific Research Applications

Methylnaphthobenzothiophene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methylnaphthobenzothiophene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, certain derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, while others may modulate inflammatory pathways .

Comparison with Similar Compounds

Methylnaphthobenzothiophene can be compared with other similar compounds, such as:

Properties

CAS No.

67526-85-6

Molecular Formula

C17H12S

Molecular Weight

248.3 g/mol

IUPAC Name

1-methylnaphtho[1,2-e][1]benzothiole

InChI

InChI=1S/C17H12S/c1-11-10-18-15-9-8-13-7-6-12-4-2-3-5-14(12)17(13)16(11)15/h2-10H,1H3

InChI Key

UHSBBMHBNJJZMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C3=C(C=CC4=CC=CC=C43)C=C2

Origin of Product

United States

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